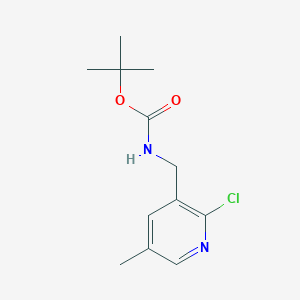
C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride
Übersicht
Beschreibung
C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride (CPMHCl) is a synthetic compound that has many applications in scientific research. It is a member of the class of compounds known as pyrazolines, which are cyclic compounds containing a five-membered carbon ring with two nitrogen atoms and one oxygen atom. CPMHCl is a white, odorless, crystalline solid and is soluble in water and alcohol. It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Biologically Active Compounds
C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride and its derivatives are key intermediates in synthesizing various biologically active compounds. These derivatives have shown potential in cancer therapy as small molecule inhibitors, targeting specific tumor cell proliferation, invasion, and metastasis pathways. The optimization of synthetic routes for these compounds is crucial for industrial production, highlighting their significance in medicinal chemistry (Liu, Xu, & Xiong, 2017).
2. Heterocyclic Synthesis
This chemical plays a pivotal role in heterocyclic synthesis, forming the backbone for various pyrazole, pyridine, and pyrimidine derivatives. These synthesized compounds are characterized for potential applications in different scientific fields, including material science and pharmacology (Fadda, Etman, El-Seidy, & Elattar, 2012).
3. Development of Novel Ligands and Complexes
Research has shown the compound's utility in creating novel ligands that can coordinate with metal atoms. These ligands and their metal complexes have potential applications in areas like catalysis and materials chemistry. The crystal structure of these complexes offers insights into their molecular conformation and potential reactivity (Meskini et al., 2010).
4. Corrosion Inhibition
Derivatives of this compound have been investigated for their anti-corrosion properties, particularly in protecting carbon steel in acidic environments. These compounds act as effective corrosion inhibitors, demonstrating their applicability in industrial maintenance and protection (Deyab, Fouda, & Abdel-fattah, 2019).
5. Synthesis of Antimicrobial Agents
Compounds synthesized from this compound have shown potential as antimicrobial agents. These synthesized Schiff bases demonstrated moderate to good activity against various bacterial strains, indicating their potential use in developing new antimicrobial drugs (Asiri & Khan, 2010).
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-8-11(9(2)15-14-8)12(13)10-6-4-3-5-7-10;/h3-7,12H,13H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAPPQZRVPCURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391138.png)











![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)

